4-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
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Overview
Description
4-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiadiazole ring, a piperidine ring, a sulfonyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the 1,3,4-thiadiazole ring by reacting thiosemicarbazide with an appropriate carboxylic acid derivative. The furan ring can be introduced via a cyclization reaction involving a suitable diene and dienophile. The piperidine ring is often synthesized through a reductive amination process. Finally, the isoxazole ring can be formed through a cycloaddition reaction involving a nitrile oxide and an alkene.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield a furanone derivative, while reduction of the sulfonyl group may produce a sulfide.
Scientific Research Applications
4-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of a specific enzyme by binding to its active site, thereby blocking the enzyme’s function. The pathways involved can vary widely depending on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
4-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole: shares structural similarities with other compounds that contain furan, thiadiazole, piperidine, sulfonyl, and isoxazole rings.
This compound: is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its potential applications in various fields. Its combination of functional groups allows for diverse reactivity and the possibility of fine-tuning its properties for specific applications.
Properties
IUPAC Name |
4-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-10-14(11(2)24-19-10)26(21,22)20-7-5-12(6-8-20)15-17-18-16(25-15)13-4-3-9-23-13/h3-4,9,12H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSWSCCQQXTGMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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